molecular formula C21H29N3O2 B11812004 tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11812004
M. Wt: 355.5 g/mol
InChI Key: RCRBOJPEDKJAKW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a pyrrole ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrole and pyridine intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole, pyridine, and piperidine derivatives, such as:

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Properties

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl 2-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C21H29N3O2/c1-15-9-10-16(2)24(15)19-12-11-17(14-22-19)18-8-6-7-13-23(18)20(25)26-21(3,4)5/h9-12,14,18H,6-8,13H2,1-5H3

InChI Key

RCRBOJPEDKJAKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)C3CCCCN3C(=O)OC(C)(C)C)C

Origin of Product

United States

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